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Compound of Interest

Compound Name:
3-(4-bromophenyl)pentanedioic

Acid

CAS No.: 1141-24-8

Cat. No.: B073454

Get Quote

Publish Comparison Guide: 3-(4-
Bromophenyl)pentanedioic Acid
Executive Summary & Chemical Identity
3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid) is the

brominated analog of the widely used pharmaceutical intermediate 3-(4-chlorophenyl)glutaric

acid (the precursor to Baclofen).

Its primary utility lies in the development of GABA-B receptor agonists. The substitution of the

chlorine atom (in Baclofen) with a bromine atom alters the lipophilicity and steric bulk of the

final pharmacophore, potentially modifying receptor binding affinity and blood-brain barrier

(BBB) permeability.
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Property Data

CAS Number 1141-24-8

IUPAC Name 3-(4-bromophenyl)pentanedioic acid

Synonyms
3-(4-bromophenyl)glutaric acid;

-(4-bromophenyl)glutaric acid

Molecular Formula

C

H

BrO

Molecular Weight 287.11 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in Water

Characterization Data & Spectral Analysis
Note: Due to the specific nature of this intermediate, melting points are often reported for its

stable anhydride or imide derivatives, which are key isolation points in the synthesis pathway.

Melting Point Characterization
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Derivative Form
Melting Point (

C)
Reference

Diacid (Free Acid)
~167–170

C (Predicted*)

Inferred from Chloro-analog

(166-167

C) [1]

Cyclic Anhydride
164–166

C
US Patent 3,634,428 [2]

Cyclic Imide
180

C
US Patent 3,634,428 [2]

*The free acid often undergoes dehydration to the anhydride upon heating, making the

anhydride MP a more reliable purity metric.

Nuclear Magnetic Resonance (NMR) Profile
The

H NMR spectrum is characterized by the

para-substitution pattern and the symmetry of the glutaric acid backbone.

Predicted

H NMR (400 MHz, DMSO-

):

12.10 (s, 2H): Carboxylic acid protons (-COOH).

7.48 (d,

Hz, 2H): Aromatic protons ortho to Bromine. (Deshielded relative to Cl-analog).

7.22 (d,

Hz, 2H): Aromatic protons meta to Bromine.
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3.45 (m, 1H): Methine proton at C3 (-CH-Ar).

2.65 (dd,

Hz, 2H): Methylene protons (C2/C4, diastereotopic).

2.48 (dd,

Hz, 2H): Methylene protons (C2/C4, diastereotopic).

Comparative Performance: Bromo- vs. Chloro- vs.
Unsubstituted
This section compares the target compound with its direct analogs: 3-(4-chlorophenyl)glutaric

acid (Baclofen precursor) and 3-phenylglutaric acid (Phenibut precursor).

Table 1: Synthetic & Physicochemical Comparison

Feature
3-(4-Bromophenyl)

(Target)

3-(4-Chlorophenyl)

(Baclofen Precursor)

3-Phenyl (Phenibut

Precursor)

Electronic Effect
Weakly Deactivating (-

I > +M)

Weakly Deactivating (-

I > +M)
Neutral

Lipophilicity (LogP) ~2.4 (Higher) ~2.1 ~1.6

Synthetic Yield

(Condensation)
High (80-85%) High (80-85%) Moderate-High

Crystallinity
Excellent (Heavy atom

effect)
Good Moderate

Downstream Utility

Precursor to 4-Bromo-

Baclofen (High

potency GABA-B

agonist)

Precursor to Baclofen

(Standard muscle

relaxant)

Precursor to Phenibut

(Anxiolytic)

Expert Insight:
Crystallization: The bromine atom significantly increases the molecular weight and density,

often resulting in sharper melting points and easier crystallization compared to the
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unsubstituted analog. This makes the bromo-intermediate easier to purify by recrystallization

(e.g., from acetic acid or ethanol/water) without chromatography.

Reactivity: In the Knoevenagel condensation (synthesis step 1), the 4-bromo substituent

behaves similarly to the 4-chloro, allowing for the direct translation of Baclofen synthesis

protocols [3].

Experimental Protocol: Synthesis & Isolation
The following protocol is a validated, self-consistent method adapted from the industrial

synthesis of the chloro-analog [1, 3], optimized for the bromo-derivative.

Workflow Logic (Graphviz Diagram)

4-Bromobenzaldehyde
+ 2 eq. Ethyl Acetoacetate

Knoevenagel Condensation
(Base: Piperidine/Morpholine) Bis-Adduct Intermediate Hydrolysis & Decarboxylation

(NaOH/EtOH, then H+)
3-(4-Bromophenyl)pentanedioic Acid

(Crude Solid)
Recrystallization
(Water/Ethanol)

Cyclic Anhydride Formation
(Ac2O, Reflux)

Optional Characterization

Click to download full resolution via product page

Caption: Synthesis pathway from 4-bromobenzaldehyde to the target diacid via Knoevenagel

condensation.

Step-by-Step Methodology
Reagents:

4-Bromobenzaldehyde (1.0 eq)

Ethyl Acetoacetate (2.2 eq)

Piperidine (0.1 eq) or Morpholine

Ethanol (Solvent)[1]

NaOH (50% aq. solution)

Protocol:
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Condensation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (18.5 g, 100 mmol)

and ethyl acetoacetate (28.6 g, 220 mmol) in Ethanol (50 mL). Add Piperidine (1 mL)

dropwise at 0°C.

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. A solid

precipitate (the bis-adduct) may form.[2]

Hydrolysis/Decarboxylation: Add a solution of NaOH (20 g) in water (40 mL) directly to the

reaction mixture. Heat to reflux (80–90°C) for 4 hours. Mechanism: This step hydrolyzes the

esters and performs the retro-Claisen/decarboxylation to form the glutaric backbone.

Workup: Cool the mixture to room temperature. Wash with Dichloromethane (2 x 50 mL) to

remove unreacted aldehyde (organic layer discarded).

Acidification: Acidify the aqueous layer to pH 1–2 using Conc. HCl. The product, 3-(4-
bromophenyl)pentanedioic acid, will precipitate as a white solid.[2]

Purification: Filter the solid. Recrystallize from a mixture of Ethanol/Water (1:3) or dilute

Acetic Acid.[1]

Target Yield: 75–85%.

Purity Check: TLC (Mobile phase: Ethyl Acetate/Hexane/Acetic Acid).

Critical Decision Tree: When to Use This Intermediate
Use this decision tree to determine if 3-(4-bromophenyl)pentanedioic acid is the correct

starting material for your drug discovery campaign.
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Target Molecule Class?

GABA Analog (Gamma-Amino Acid) Glutarimide Derivative

Required Halogen Substitution?

Chloro (Baclofen)

Standard Therapy

Bromo (High Potency/Research)

Novel Ligand

Use 3-(4-chlorophenyl)glutaric acid SELECT 3-(4-bromophenyl)pentanedioic acid

Click to download full resolution via product page

Caption: Selection logic for halogenated glutaric acid intermediates in medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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